molecular formula C19H22N2O5S B5717775 tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate

tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate

Cat. No. B5717775
M. Wt: 390.5 g/mol
InChI Key: IUPOLTCFAQKXPD-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate, also known as TPCA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPCA-1 is a selective inhibitor of the nuclear factor kappa B (NF-κB) pathway, which plays a critical role in inflammation, immune response, and cell survival. The inhibition of NF-κB has been shown to have therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Mechanism of Action

Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate inhibits the NF-κB pathway by targeting the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate binds to the ATP-binding site of the IKK complex, preventing its activation and subsequent activation of NF-κB. By inhibiting the NF-κB pathway, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate reduces inflammation, inhibits cell survival, and enhances the sensitivity of cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects
tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been shown to have various biochemical and physiological effects. In cancer cells, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell survival pathways. In autoimmune disorders, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate reduces inflammation and prevents tissue damage by inhibiting the production of pro-inflammatory cytokines. In inflammatory diseases, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate reduces inflammation and pain by blocking the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has several advantages for lab experiments. It is a selective inhibitor of the NF-κB pathway, which allows for the specific inhibition of this pathway without affecting other signaling pathways. tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate is also stable and can be easily synthesized in large quantities, which makes it suitable for in vitro and in vivo studies. However, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some experiments. tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate can also have off-target effects, which can affect the interpretation of the results.

Future Directions

There are several future directions for the study of tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate. One direction is to investigate the therapeutic potential of tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate in combination with other drugs in cancer therapy. Another direction is to investigate the potential of tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate as a therapeutic agent in other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to understand the potential off-target effects of tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate and to develop more selective inhibitors of the NF-κB pathway.

Synthesis Methods

Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate can be synthesized through a multi-step process involving the reaction of 4-bromo-2-fluoroaniline with 4-(tert-butoxycarbonyloxy)phenylboronic acid, followed by the reaction with 4-(2-aminoethyl)phenylsulfonyl chloride and tert-butyl glycidyl ether. The final product is obtained through the reaction of the intermediate with acetic anhydride and pyridine.

Scientific Research Applications

Tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB pathway. tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In autoimmune disorders, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been shown to reduce inflammation and prevent tissue damage by inhibiting the NF-κB pathway. In inflammatory diseases, tert-butyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been shown to reduce inflammation and pain by blocking the NF-κB pathway.

properties

IUPAC Name

tert-butyl 2-[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-19(2,3)26-18(22)14-25-16-11-9-15(10-12-16)13-20-21-27(23,24)17-7-5-4-6-8-17/h4-13,21H,14H2,1-3H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPOLTCFAQKXPD-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenoxy)acetate

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